5-Tert-butyl 6-methyl (6s)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate
Description
This compound belongs to the spirocyclic α-proline family, characterized by a 5-azaspiro[2.4]heptane core with a 4-oxo group and two ester substituents: a tert-butyl group at position 5 and a methyl group at position 6. Its structural rigidity and stereochemical complexity make it valuable in drug discovery, particularly as a building block for bioactive molecules like hepatitis C virus (HCV) NS5A inhibitors .
Properties
IUPAC Name |
5-O-tert-butyl 6-O-methyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-12(2,3)19-11(17)14-8(9(15)18-4)7-13(5-6-13)10(14)16/h8H,5-7H2,1-4H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONWHDJTCBUKSC-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2(C1=O)CC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CC2(C1=O)CC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Tert-butyl 6-methyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate is a heterocyclic compound with a unique spirocyclic structure, characterized by its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H19NO5
- Molecular Weight : 269.3 g/mol
- CAS Number : 2102412-64-4
Structure
The compound features a spirocyclic framework which is significant in medicinal chemistry due to its ability to interact with various biological targets.
Pharmacological Properties
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Preliminary investigations suggest that the compound may inhibit the proliferation of certain cancer cell lines, although further studies are needed to elucidate the underlying mechanisms.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in vitro, indicating possible applications in treating inflammatory diseases.
The biological effects of this compound may be attributed to its ability to interact with specific cellular pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes and cancer cell proliferation.
- Modulation of Gene Expression : It has been suggested that this compound can alter the expression of genes related to cell cycle regulation and apoptosis.
Study 1: Antimicrobial Activity
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various derivatives of spirocyclic compounds, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 32 µg/mL, showcasing its potential as an antimicrobial agent.
Study 2: Anticancer Activity
In a study conducted by researchers at the University of Delhi, the cytotoxic effects of the compound were tested on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with IC50 values reported at approximately 15 µM for MCF-7 cells.
Study 3: Anti-inflammatory Effects
Research published in Phytotherapy Research assessed the anti-inflammatory properties of several compounds including this compound. The study found that the compound effectively reduced pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating its potential for therapeutic use in inflammatory conditions.
Data Tables
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC against S. aureus and E. coli at 32 µg/mL | Journal of Antimicrobial Chemotherapy |
| Anticancer | IC50 ~15 µM on MCF-7 cells | University of Delhi Study |
| Anti-inflammatory | Reduced pro-inflammatory cytokines | Phytotherapy Research |
Scientific Research Applications
Scientific Applications of 5-tert-Butyl 6-methyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate
This compound is a complex organic compound featuring a unique spirocyclic structure. This compound is also known by its CAS number 2102412-64-4 and its molecular formula is C13H19NO5 . It has a molecular weight of 269.3 .
Synthesis and Chemical Reactions
The synthesis of this compound involves multiple steps, typically starting from readily available precursors. A common approach involves forming the spirocyclic core through a cyclization reaction, with the tert-butyl and methyl groups introduced via selective alkylation reactions. These reactions often require strong bases and controlled temperatures to achieve the desired stereochemistry. Industrial production may optimize the synthetic route to improve yield and reduce costs, potentially using continuous flow reactors and catalysts. Purification steps like crystallization or chromatography are used to obtain high purity.
This compound can undergo various chemical reactions:
- Oxidation: Introduces functional groups like hydroxyl or carbonyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Modifies the spirocyclic core or reduces carbonyl groups, often using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: Introduces new substituents onto the spirocyclic framework via nucleophilic or electrophilic substitution reactions, using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
The products of these reactions depend on the specific reagents and conditions, yielding hydroxylated, carbonylated, alkyl, or acyl derivatives.
Applications in Scientific Research
This compound has applications in scientific research, including medicinal chemistry, materials science and biological studies.
- Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals, particularly those targeting neurological disorders.
- Materials Science: Its unique structure makes it suitable for developing novel materials with specific mechanical or electronic properties.
- Biological Studies: It is used to study the interactions of spirocyclic compounds with biological macromolecules.
This compound has potential biological activities and is of interest in medicinal chemistry. Research indicates that it acts as an intermediate in synthesizing antiviral agents targeting hepatitis C virus (HCV) NS5A inhibitors.
Antiviral Activity: The compound acts as a precursor in the synthesis of molecules that inhibit the NS5A protein, which is crucial for HCV replication. These derivatives have shown promising results in preclinical studies.
Neuropharmacological Effects: Research suggests potential neuropharmacological effects due to the spirocyclic structure. Some studies indicate that related compounds may enhance cognitive function by modulating neurotransmitter systems, though specific data on this compound is limited. Preliminary findings suggest that derivatives may provide neuroprotection against oxidative stress, but further research is needed.
Data Table
| Biological Activity | Effect |
|---|---|
| Antiviral (HCV NS5A Inhibition) | Effective with low micromolar IC50 |
| Cognitive Enhancement | Potentially enhances cognitive function |
Physicochemical Properties
- IUPAC Name: 5-O-tert-butyl 6-O-methyl (6S)-5-azaspiro[2.4]heptane-5,6-dicarboxylate
- Molecular Formula: C13H21NO4
- Molecular Weight: 255.31 g/mol
- CAS No.: 1129634-43-0
- SMILES: CC(C)(C)OC(=O)N1CC2(CC2)C[C@H]1C(=O)OC
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes critical differences between the target compound and its analogs:
Physicochemical Properties
- Melting Points: Non-oxo analogs like 5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid (7a) exhibit melting points of 131–134°C, while oxo-containing precursors (e.g., 5a) are likely liquids or lower-melting solids .
- Chromatographic Behavior : LCMS data for 7a ([M-H]⁻ at m/z 240.2) differ from benzyl-substituted analogs (e.g., [M+H]+ at m/z 332.2 in ), reflecting molecular weight and polarity variations .
Q & A
Q. Table 1: Synthesis Optimization
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| 1 | DMSO, H₂O, NaCl, reflux | 50% | Avoiding over-decomposition of spirocyclic core |
| 2 | Boc₂O, Et₃N, DMAP, 0°C → RT | 60-70% | Steric hindrance at the 5-position |
Basic Question: How is the stereochemical configuration at the 6S position confirmed?
Methodological Answer:
The (6S) configuration is validated via X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-III (for visualization). For example:
- Single crystals are grown via slow evaporation, and diffraction data are collected.
- SHELXL refines the structure using least-squares methods, with R-factors < 0.05 indicating high precision .
- ORTEP-III generates thermal ellipsoid plots to visualize spatial arrangement and confirm the spirocyclic geometry .
Advanced Question: How can contradictions in NMR data (e.g., unexpected coupling constants) be resolved for this compound?
Methodological Answer:
Contradictions often arise from dynamic effects (e.g., ring puckering in the spirocyclic system). Strategies include:
Variable-temperature NMR : To observe coalescence of split signals, confirming conformational flexibility.
2D NMR (COSY, NOESY) : Maps through-space correlations (e.g., between tert-butyl protons and the methyl ester group) .
DFT calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental data to validate assignments .
Advanced Question: What strategies optimize the Boc protection step for higher yields?
Methodological Answer:
Optimization involves:
Catalyst screening : DMAP is standard, but testing alternatives like 4-pyrrolidinopyridine may improve reactivity.
Solvent effects : Replacing dichloromethane with THF or DMF enhances solubility of intermediates.
Stoichiometry : Incremental addition of Boc₂O (1.2–1.5 eq.) minimizes side reactions (e.g., over-Bocylation) .
Advanced Question: How is computational modeling used to predict the compound’s reactivity in drug discovery?
Methodological Answer:
Docking studies : The spirocyclic core is docked into target proteins (e.g., HCV NS5A for ledipasvir analogues) using AutoDock Vina to assess binding affinity .
MD simulations : Analyze stability of the tert-butyl group in hydrophobic pockets over 100-ns trajectories (GROMACS).
QM/MM calculations : Evaluate transition states for ester hydrolysis, guiding prodrug design .
Advanced Question: How to design analogues for structure-activity relationship (SAR) studies?
Methodological Answer:
Core modifications : Replace the 4-oxo group with thioamide or sulfone to alter hydrogen-bonding capacity.
Ester variations : Substitute methyl ester with ethyl or benzyl groups to modulate lipophilicity (clogP calculations via ChemAxon).
Spiro ring expansion : Synthesize 5-azaspiro[3.4]octane derivatives to test ring size effects .
Q. Table 2: SAR Design Parameters
| Modification | Target Property | Assay Example |
|---|---|---|
| 4-oxo → thioamide | Enhanced H-bonding | HCV NS5A inhibition |
| Methyl ester → benzyl ester | Increased logP | Membrane permeability assays |
Advanced Question: What are the challenges in characterizing the compound’s solid-state stability?
Methodological Answer:
Thermogravimetric analysis (TGA) : Detects decomposition above 200°C, correlating with Boc group stability .
PXRD : Monitors polymorph transitions under humidity (e.g., hydrate formation).
Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; HPLC tracks degradation products (e.g., free carboxylic acid) .
Advanced Question: How to resolve spectral overlaps in mass spectrometry (e.g., ESI-MS)?
Methodological Answer:
High-resolution MS (HRMS) : Resolves isotopic clusters (e.g., [M+H]⁺ at m/z 296.1498 for C₁₃H₂₁NO₅).
MS/MS fragmentation : Characteristic cleavage at the spirocyclic C-O bond (m/z 154.0743 for C₆H₈NO₂⁺) confirms structure .
Ion mobility spectrometry : Separates conformers with identical m/z but different collision cross-sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
